![molecular formula C7H5N2NaO2S B13451060 Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization under reflux conditions in a suitable solvent such as 1,4-dioxane . The resulting product is then converted to its sodium salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo-thiazole derivatives.
Substitution: Formation of alkylated imidazo-thiazole derivatives.
科学的研究の応用
Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
作用機序
The mechanism of action of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.
類似化合物との比較
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: Exhibits notable anti-tuberculosis activity.
Uniqueness: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its sodium salt form enhances its solubility and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .
特性
分子式 |
C7H5N2NaO2S |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
sodium;2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C7H6N2O2S.Na/c1-4-6(7(10)11)9-3-8-2-5(9)12-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
OMXZSZYJPQFMFE-UHFFFAOYSA-M |
正規SMILES |
CC1=C(N2C=NC=C2S1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)


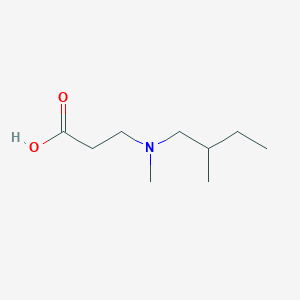


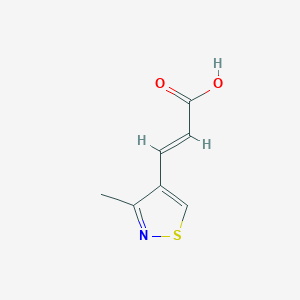
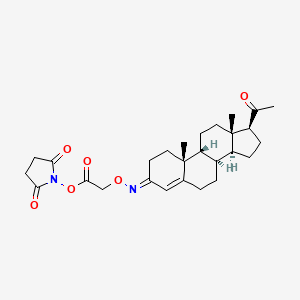

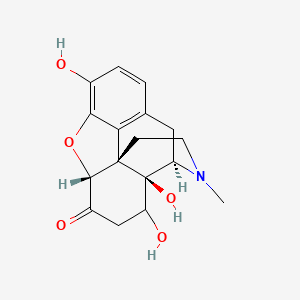
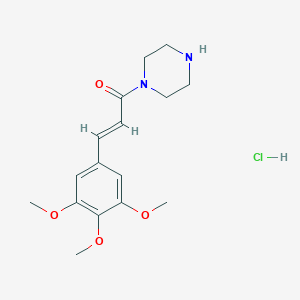

![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)
